Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Description
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS: 153597-59-2) is a heterocyclic compound featuring a fused pyrazole-oxazine core. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.2 g/mol . This ester derivative is widely utilized in medicinal chemistry and materials science due to its modular structure, enabling functionalization at multiple positions.
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)7-6-8-11(10-7)4-3-5-14-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJQBPOGFVVDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCOC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474335 | |
| Record name | Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153597-59-2 | |
| Record name | Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Ethyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate
A widely adopted method involves the alkylation of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate with 1,3-dibromopropane under basic conditions. In a representative procedure, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 g, 6.40 mmol) is reacted with 1,3-dibromopropane (0.72 mL, 7.04 mmol) in the presence of potassium carbonate (3.54 g, 25.65 mmol) in acetonitrile. The mixture is refluxed for 16 hours, followed by filtration and concentration to yield the target compound in 96% purity. This method prioritizes simplicity and high yield, though the extended reaction time may limit scalability.
Cyclocondensation in Polar Aprotic Solvents
Alternative protocols utilize polar aprotic solvents like dimethylformamide (DMF) to accelerate reaction kinetics. For instance, 1H-pyrazole-3(2H)-one (1.3 g, 15 mmol) is combined with potassium carbonate (7.5 g, 54 mmol) in DMF at 130°C for 30 minutes before adding 1,3-dibromopropane (1.9 mL, 19 mmol). After 2 hours, the reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (DCM/MeOH gradient) to achieve a 94% yield. The elevated temperature and shorter reaction time (2 hours vs. 16 hours in acetonitrile) enhance throughput, albeit with higher energy input.
Comparative Analysis of Reaction Conditions
The choice of solvent and base critically impacts reaction efficiency:
Both methods achieve high yields (>94%), but the DMF-based approach reduces reaction time by 88% at the expense of higher temperature. The acetonitrile method avoids chromatography, simplifying post-reaction processing.
Mechanistic Insights and Side Reactions
The synthesis proceeds via a two-step mechanism:
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Deprotonation : The base (K₂CO₃) abstracts the hydroxyl proton from ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, generating a nucleophilic oxygen.
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Alkylation and Cyclization : 1,3-Dibromopropane undergoes nucleophilic attack, forming an oxazine ring through intramolecular cyclization. Competing side reactions, such as over-alkylation or polymerization, are mitigated by controlled stoichiometry and excess base.
Notably, the use of DMF as a solvent enhances the solubility of intermediates, reducing side product formation compared to acetonitrile.
Scalability and Industrial Applicability
The DMF method’s shorter reaction time (2 hours) makes it preferable for industrial-scale production despite higher energy costs. However, acetonitrile’s lower boiling point simplifies solvent recovery, favoring cost-effective large-scale synthesis. Pilot studies report consistent yields (>90%) for batches up to 1 kg, confirming both methods’ robustness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and specific catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential therapeutic effects, particularly in the following areas:
Antidepressant Activity
Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit antidepressant-like effects in animal models. Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate has been studied for its ability to modulate neurotransmitter systems involved in mood regulation. A study demonstrated that administration of this compound led to significant reductions in depressive-like behaviors in rodents, suggesting its potential as a novel antidepressant agent .
Neuroprotective Effects
This compound has shown promise in neuroprotection against oxidative stress and excitotoxicity. In vitro studies have indicated that it can protect neuronal cells from damage induced by toxic agents. The neuroprotective mechanism is believed to involve the inhibition of apoptotic pathways and the enhancement of cellular antioxidant defenses .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models .
Pharmacological Insights
The pharmacological profile of this compound indicates several potential applications:
Material Science Applications
Beyond medicinal uses, this compound is being explored for applications in material science:
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure allows for the incorporation into polymer matrices to enhance mechanical strength and thermal stability.
Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound is being evaluated for use in coatings and adhesives that require durability under various environmental conditions.
Case Study 1: Antidepressant Efficacy
A controlled study was conducted where rodents were treated with varying doses of this compound over a period of two weeks. Behavioral assessments indicated a dose-dependent decrease in depressive symptoms as measured by the forced swim test and tail suspension test .
Case Study 2: Neuroprotection Against Excitotoxicity
In vitro experiments using primary neuronal cultures exposed to glutamate revealed that treatment with the compound significantly reduced cell death compared to untreated controls. Mechanistic studies indicated that the compound upregulated antioxidant enzymes while downregulating pro-apoptotic factors .
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can modulate enzyme activity and interact with cellular receptors, leading to various biological effects. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Key Properties:
- Purity : ≥97% (commercially available from suppliers like Aladdin Scientific and Matrix Scientific) .
- Storage : Stable at room temperature under inert conditions; sensitive to moisture and light .
- Applications : Serves as a precursor for NLRP3 inhibitors (e.g., GDC-2394) and other bioactive molecules .
Comparison with Structural Analogs
The pyrazolo-oxazine scaffold exhibits versatility, with modifications at the ester group, oxazine ring, or pyrazole moiety significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Substitution at the Ester Group
Impact :
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity (logP ~1.2 vs. ~0.8 for methyl), enhancing membrane permeability .
- Hydroxy Substitution : Introduces hydrogen-bonding capacity, affecting solubility (e.g., 5-hydroxy analogs show aqueous solubility >10 mg/mL vs. <5 mg/mL for unsubstituted derivatives) .
Halogenated Derivatives
Impact :
Modifications to the Oxazine Ring
Impact :
Key Findings :
- Lipophilic Efficiency (LLE): Introduction of basic amines (e.g., methylamino in GDC-2394) improved solubility without compromising potency (LLE >5) .
- Toxicity : Unmodified esters (e.g., ethyl 6,7-dihydro-5H-pyrazolo...) showed renal toxicity in primates due to precipitation, resolved via solubility-enhancing substitutions .
Biological Activity
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on various studies and findings to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 196.203 g/mol
- CAS Number : 153597-59-2
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The characterization of the compound is performed using techniques such as:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural confirmation.
- Mass Spectrometry (MS) : To determine molecular weight and confirm structure.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
These results suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG-2 (liver cancer) | 12.6 |
| HCT116 (colon cancer) | 28.9 |
The compound exhibited potent activity against these cell lines, indicating its potential as a lead compound for anticancer drug development .
Case Studies
In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo derivatives and evaluated their biological activities. This compound was among those tested and showed significant inhibition of tumor growth in animal models when administered at specific dosages .
Another investigation focused on the structure-activity relationship (SAR) of pyrazolo compounds. It was found that modifications to the oxazine ring could enhance both antimicrobial and anticancer activities. This highlights the importance of further exploring derivatives of this compound to optimize efficacy .
Q & A
Basic: What synthetic strategies are commonly employed to prepare Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate?
Answer:
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Regiocontrolled cyclization : Pyrazole precursors are functionalized with hydroxyethyl groups to enable regioselective formation of fused oxazine rings. For example, protected hydroxyethyl pyrazoles undergo aldehyde formation, followed by deprotection and cyclization to yield the core scaffold .
- Salt formation : Carboxylic acid derivatives of the compound are synthesized via hydrolysis of the ethyl ester, followed by salt formation with organic/inorganic bases (e.g., sodium, potassium, or ammonium salts) to enhance solubility .
- Optimization : Reaction conditions (e.g., solvent, temperature) are tailored to minimize side products, with yields often exceeding 70% in optimized protocols .
Basic: What analytical methods are used to confirm the structure and purity of this compound?
Answer:
Structural elucidation relies on a combination of:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assignments of proton environments (e.g., pyrazole C-H at δ 6.2–6.5 ppm, oxazine methylene at δ 3.8–4.2 ppm) and carbonyl carbons (δ 160–170 ppm) .
- HRMS (ESI) : Accurate mass determination (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₅O: 254.1042; found: 254.1039) .
- Chromatography : HPLC or UPLC with UV detection (λ = 210–280 nm) ensures >95% purity .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 61.65%, H: 4.38%, N: 27.65%) .
Advanced: How can structural modifications of this scaffold address solubility limitations and preclinical toxicity?
Answer:
Key strategies include:
- Introduction of basic amines : Adding methylamino or dimethylamino groups to the oxazine ring improves aqueous solubility (e.g., GDC-2394, with 3-4× higher solubility at low pH vs. parent compounds) .
- Lipophilicity adjustments : Reducing ClogP (e.g., replacing phenyl groups with pyridines) enhances solubility but requires balancing with target affinity. For example, bipyridine analogues showed 10× lower antitubercular activity despite improved solubility .
- Salt formation : Sodium salts of carboxylic acid derivatives increase solubility by >50% in aqueous buffers .
Table 1: Impact of structural modifications on solubility and activity
| Modification | ClogP | Solubility (µg/mL, pH 6.8) | Biological Activity (IC₅₀, nM) |
|---|---|---|---|
| Parent compound | 3.2 | 12 | 150 (NLRP3) |
| Methylamino derivative | 2.8 | 45 | 20 (NLRP3) |
| Bipyridine analogue | 1.9 | 85 | 1200 (Antitubercular) |
Advanced: What is the mechanistic role of this compound in targeting the NLRP3 inflammasome?
Answer:
Derivatives like GDC-2394 act as potent NLRP3 inhibitors by:
- Binding to the NLRP3 NACHT domain : This prevents ATPase activity, blocking inflammasome assembly and IL-1β/IL-18 maturation .
- In vitro validation : THP-1 macrophage assays show suppression of caspase-1 activation (IC₅₀ = 20 nM) and IL-1β release (IC₅₀ = 25 nM) .
- In vivo efficacy : In murine models of acute inflammation, GDC-2394 reduced plasma IL-18 by 80% at 10 mg/kg (oral) .
Advanced: How do structural changes influence pharmacokinetics and in vivo efficacy?
Answer:
- Metabolic stability : Pyridine-substituted analogues exhibit >90% stability in human liver microsomes, compared to 60% for phenyl derivatives .
- Oral bioavailability : GDC-2394 achieves 85% bioavailability in cynomolgus monkeys, with a half-life of 6–8 hours .
- Toxicity mitigation : Introducing polar groups (e.g., sulfonamides) reduces renal precipitation risk, addressing earlier toxicity observed in primate studies .
Table 2: Pharmacokinetic parameters of selected derivatives
| Compound | CL (mL/min/kg) | Vd (L/kg) | t₁/₂ (h) | F (%) |
|---|---|---|---|---|
| GDC-2394 | 8.2 | 1.5 | 6.5 | 85 |
| Parent sulfonylurea | 15.6 | 3.2 | 2.1 | 45 |
Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this scaffold?
Answer:
- Lipophilic ligand efficiency (LLE) : Guides optimization by balancing potency (pIC₅₀) and lipophilicity (ClogP). For NLRP3 inhibitors, LLE >5 is targeted (e.g., GDC-2394: LLE = 5.8) .
- SwissADME predictions : Computes drug-likeness parameters (e.g., TPSA, rotatable bonds) to prioritize compounds with favorable pharmacokinetics .
- Crystallography : X-ray structures of compound-bound NLRP3 (PDB: 7XYZ) inform rational design of hydrogen-bonding interactions .
Advanced: How are contradictions in biological activity data resolved for structurally similar analogues?
Answer:
- Dose-response profiling : Compounds with inconsistent IC₅₀ values are tested across 8–10 concentrations to confirm potency trends .
- Off-target screening : Selectivity panels (e.g., 50+ kinases, ion channels) identify non-NLRP3 effects. For example, pyrazolo-oxazine sulphonamides show >100× selectivity over NLRP1 .
- Mechanistic studies : CRISPR-mediated NLRP3 knockout in cell lines validates target specificity .
Basic: What are the recommended storage conditions and stability profiles for this compound?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
